N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxazole ring, a phenyl group, and a methoxyphenoxy substituent, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Introduction of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Attachment of the methoxyphenoxy substituent: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.
Formation of the but-2-yn-1-yl linker: The but-2-yn-1-yl linker can be synthesized through a Sonogashira coupling reaction involving an alkyne and an appropriate halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential therapeutic effects have been explored in preclinical studies, with a focus on its ability to modulate specific biological pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but differ in the nature of the substituents, leading to variations in their chemical and biological properties.
Oxazole derivatives: Compounds containing the oxazole ring system, which may have different substituents and exhibit distinct properties.
Phenyl-substituted compounds: Compounds with a phenyl group, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-18-11-5-6-12-19(18)26-14-8-7-13-22-21(24)17-15-20(27-23-17)16-9-3-2-4-10-16/h2-6,9-12,15H,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXMOQSADEPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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